(4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone
Description
The compound (4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone features a piperidine ring substituted at the 4-position with a hydroxy group and a phenylsulfanylmethyl moiety. The 4-chlorophenyl methanone group is attached to the piperidine nitrogen.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-hydroxy-4-(phenylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c20-16-8-6-15(7-9-16)18(22)21-12-10-19(23,11-13-21)14-24-17-4-2-1-3-5-17/h1-9,23H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXYLBEXRZVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone , also known by its CAS number 478248-09-8, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is with a molecular weight of approximately 361.89 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 552.4 ± 45.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| pKa | 13.73 ± 0.20 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .
Research indicates that compounds similar to This compound often interact with specific biological targets, such as enzymes or receptors involved in various physiological processes. The presence of the chlorophenyl and piperidine moieties may enhance its affinity towards these targets.
Case Studies
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of related piperidine derivatives, revealing that modifications in the structure significantly influenced their effectiveness against various bacterial strains. While specific data for this compound is limited, similar compounds have shown promising results in inhibiting bacterial growth . -
Pesticidal Properties :
Another research highlighted the potential use of piperidine derivatives as pesticides, emphasizing their ability to control pests effectively while maintaining environmental safety. This suggests that This compound could be explored for agricultural applications . -
Neuropharmacological Effects :
Compounds with structural similarities have been studied for their neuropharmacological effects, particularly in modulating neurotransmitter systems. This indicates a potential for therapeutic applications in neurological disorders .
Toxicological Profile
Understanding the safety and toxicity of this compound is essential for its application in pharmaceuticals or agriculture. Preliminary data suggests that while some derivatives exhibit low toxicity, further studies are necessary to establish a comprehensive toxicological profile for this specific compound.
Scientific Research Applications
Based on the search results, here's what is known about the compound (4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone:
General Information:
- Chemical Name: this compound
- CAS Registry Number: 478248-09-8
- Intended Use: This chemical is intended for laboratory and research purposes only . It is not meant for use in pharmaceuticals, food, or household products . Using it for any purpose other than research is at the user's own risk, and the manufacturer provides no guarantee in such cases .
Potential Research Applications:
While the search results do not provide explicit applications of this compound, they do offer some context for potential research avenues:
- Cyclin-Dependent Kinase (CDK) Inhibitors: Several search results discuss the development of various compounds as CDK inhibitors for cancer therapy . Given the complex chemical name, it is possible that this compound could be investigated or used as an intermediate in the synthesis of CDK inhibitors .
- Anticancer Activity: Many synthesized compounds are evaluated for their anticancer activities . These compounds are tested against various cancer cell lines, and their effects on cell cycle arrest and apoptosis are studied . The query compound may be relevant in this field .
Safety Information:
- One search result mentions a similar compound, 4-(4-Chlorophenyl)-4-hydroxypiperidine, which can cause skin irritation and may be harmful if swallowed .
Additional Notes:
Comparison with Similar Compounds
Structural Features
a. Core Piperidine Modifications
- Target Compound : 4-Hydroxy-4-[(phenylsulfanyl)methyl]piperidine core with a 4-chlorobenzoyl group.
- {1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol (8c): Replaces the hydroxy and sulfanyl groups with a hydroxymethyl and 4-fluorophenyl group. The absence of sulfanyl reduces lipophilicity compared to the target compound .
- (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone: Shares the 4-hydroxy-piperidine and chlorophenyl motifs but lacks the phenylsulfanylmethyl group. The crystal structure reveals intermolecular hydrogen bonding via the hydroxy group .
b. Sulfur-Containing Analogs
Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- The target compound’s phenylsulfanyl group likely increases lipophilicity compared to hydroxymethyl (8c) or sulfonyl analogs.
- Solid-state analogs (e.g., 8c, 1c) often feature aromatic or rigid substituents, while oily compounds (e.g., (R)-6) include flexible alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
